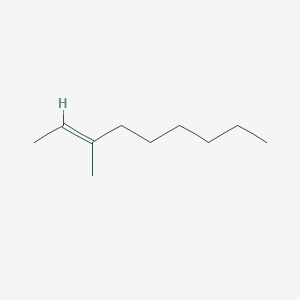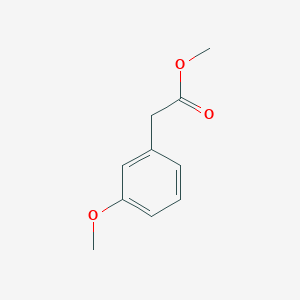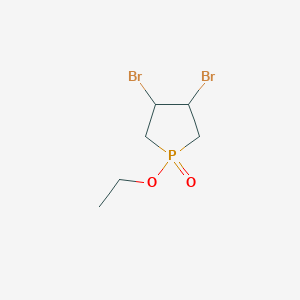
2-(2-ホルミルフェニル)安息香酸メチル
概要
説明
科学的研究の応用
Methyl 2-(2-formylphenyl)benzoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor for synthesizing various organic compounds.
Biology: Its derivatives are studied for their biological activities, including antifungal and anticancer properties.
Medicine: It is investigated for potential therapeutic applications, such as antihypertensive and antipsychotic agents.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals
作用機序
Target of Action
Methyl 2-(2-formylphenyl)benzoate is a bioactive precursor in organic synthesis of compounds . It is known for its variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties . As an active scaffold, it is considered a significant structure and an excellent precursor for the search of new bioactive molecules . It is widely reported as a starting material for the synthesis of various derivatives that are capable of interacting with several different receptors for the discovery of new potential drug candidates .
Mode of Action
The compound is mainly composed of ester and formyl functions at vicinal . Both are important functional groups which are reactive and suitable towards the formation of new compounds Its wide range of pharmacological activities suggests that it interacts with multiple targets in the body, leading to various therapeutic effects .
Pharmacokinetics
As a bioactive precursor in organic synthesis, it is likely that these properties have been optimized to ensure its bioavailability and efficacy .
Result of Action
Its wide range of pharmacological activities suggests that it has multiple effects at the molecular and cellular level .
生化学分析
Biochemical Properties
Methyl 2-(2-formylphenyl)benzoate plays a crucial role in biochemical reactions due to its reactive ester and formyl functional groups. These groups enable the compound to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with receptors involved in antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral activities . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces, which facilitate the compound’s bioactivity.
Cellular Effects
Methyl 2-(2-formylphenyl)benzoate exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its anticancer properties are attributed to its ability to induce apoptosis in cancer cells, thereby inhibiting cell proliferation . Additionally, the compound’s antihypertensive effects are linked to its interaction with enzymes involved in blood pressure regulation, leading to vasodilation and reduced blood pressure.
Molecular Mechanism
The molecular mechanism of Methyl 2-(2-formylphenyl)benzoate involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, its antifungal activity is mediated by the inhibition of fungal enzymes, disrupting their metabolic pathways and leading to cell death . Similarly, its anticancer effects are achieved through the activation of pro-apoptotic genes and the inhibition of anti-apoptotic genes, resulting in programmed cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(2-formylphenyl)benzoate have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Methyl 2-(2-formylphenyl)benzoate remains stable under controlled conditions, but its bioactivity may decrease over time due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained pharmacological effects, although the extent of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of Methyl 2-(2-formylphenyl)benzoate vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as antihypertensive and anticancer activities without significant adverse effects . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating the dosage range within which the compound is effective and safe for use.
Metabolic Pathways
Methyl 2-(2-formylphenyl)benzoate is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation through processes such as ester hydrolysis and oxidation, leading to the formation of metabolites that may retain or alter its bioactivity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its overall impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of Methyl 2-(2-formylphenyl)benzoate within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins ensure its efficient distribution to target sites . The localization and accumulation of the compound in specific tissues are influenced by factors such as tissue perfusion and binding affinity to cellular components.
Subcellular Localization
Methyl 2-(2-formylphenyl)benzoate exhibits distinct subcellular localization patterns, which are crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the mitochondria may enhance its pro-apoptotic effects in cancer cells, while its presence in the endoplasmic reticulum may facilitate its role in protein synthesis and folding.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(2-formylphenyl)benzoate can be synthesized via multiple routes. One common method involves the esterification of 2-formylbenzoic acid with methanol under acidic conditions . Another approach is a multi-step synthesis involving the formation of intermediate compounds before achieving the final product .
Industrial Production Methods
In industrial settings, the synthesis of methyl 2-(2-formylphenyl)benzoate often employs large-scale esterification processes. These methods are optimized for high yield and purity, utilizing catalysts and controlled reaction conditions to ensure efficient production .
化学反応の分析
Types of Reactions
Methyl 2-(2-formylphenyl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formyl group into a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester and formyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-carboxybenzoic acid derivatives.
Reduction: 2-(2-hydroxyphenyl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
類似化合物との比較
Similar Compounds
Methyl benzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-formylbenzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Methyl 2-hydroxybenzoate: Contains a hydroxyl group instead of a formyl group, altering its chemical properties.
Uniqueness
Methyl 2-(2-formylphenyl)benzoate is unique due to the presence of both formyl and ester groups, which provide a versatile platform for further chemical modifications. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules .
特性
IUPAC Name |
methyl 2-(2-formylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-15(17)14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-16/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAKSWUMKFLWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40317301 | |
| Record name | methyl 2-(2-formylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40317301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16231-67-7 | |
| Record name | 16231-67-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-(2-formylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40317301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Spiro[2.4]heptane-1-carboxylic Acid](/img/structure/B100570.png)




![3-Methoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100578.png)
![[6-(Dimethylamino)acridin-3-yl]-dimethylazanium](/img/structure/B100579.png)



